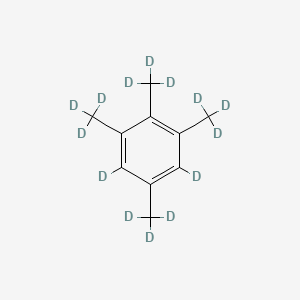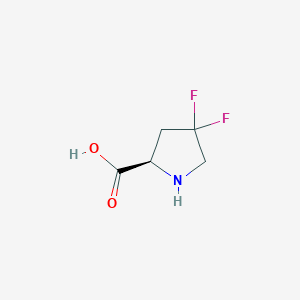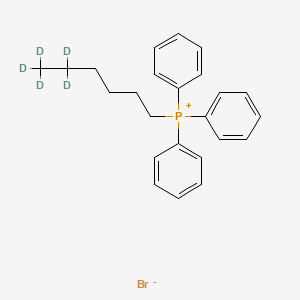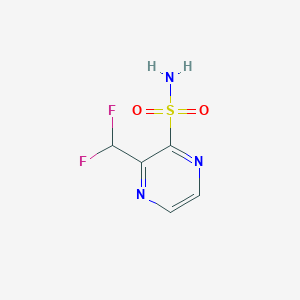
3-(Difluoromethyl)pyrazine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluorométhyl)pyrazine-2-sulfonamide est un composé chimique de formule moléculaire C5H5F2N3O2S et d'un poids moléculaire de 209,17 g/mol Il est caractérisé par la présence d'un groupe difluorométhyle lié à un cycle pyrazine, qui est ensuite substitué par un groupe sulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(Difluorométhyl)pyrazine-2-sulfonamide implique généralement l'introduction du groupe difluorométhyle sur le cycle pyrazine, suivie de la formation de sulfonamide. Une méthode courante implique la réaction du chlorure de pyrazine-2-sulfonyle avec la difluorométhylamine dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle du 3-(Difluorométhyl)pyrazine-2-sulfonamide ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle impliquerait probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à flux continu pour assurer une production constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Difluorométhyl)pyrazine-2-sulfonamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des acides sulfoniques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en d'autres groupes fonctionnels tels que les amines.
Substitution : Le groupe difluorométhyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés en fonction du nucléophile employé.
Applications de la recherche scientifique
Le 3-(Difluorométhyl)pyrazine-2-sulfonamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des maladies où les dérivés sulfonamides ont montré une efficacité.
Mécanisme d'action
Le mécanisme d'action du 3-(Difluorométhyl)pyrazine-2-sulfonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe sulfonamide est connu pour inhiber l'activité de certaines enzymes en imitant la structure des substrats naturels. Cette inhibition peut perturber les voies métaboliques et conduire aux effets thérapeutiques souhaités. Le groupe difluorométhyle peut améliorer la stabilité et la biodisponibilité du composé, le rendant plus efficace dans ses applications prévues .
Applications De Recherche Scientifique
3-(Difluoromethyl)pyrazine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)pyrazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazine-2-sulfonamide : Ne possède pas le groupe difluorométhyle, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
3-Méthylpyrazine-2-sulfonamide : Contient un groupe méthyle au lieu d'un groupe difluorométhyle, ce qui conduit à des variations de réactivité et de stabilité.
3-(Trifluorométhyl)pyrazine-2-sulfonamide : Le groupe trifluorométhyle peut conférer des effets électroniques et stériques différents par rapport au groupe difluorométhyle.
Unicité
Le 3-(Difluorométhyl)pyrazine-2-sulfonamide est unique en raison de la présence du groupe difluorométhyle, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Ce groupe peut améliorer la lipophilie, la stabilité métabolique et la capacité du composé à interagir avec des cibles biologiques, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C5H5F2N3O2S |
|---|---|
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
3-(difluoromethyl)pyrazine-2-sulfonamide |
InChI |
InChI=1S/C5H5F2N3O2S/c6-4(7)3-5(13(8,11)12)10-2-1-9-3/h1-2,4H,(H2,8,11,12) |
Clé InChI |
CBVFQDTVBFCSAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
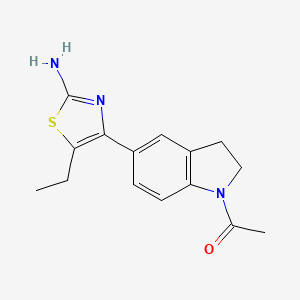
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
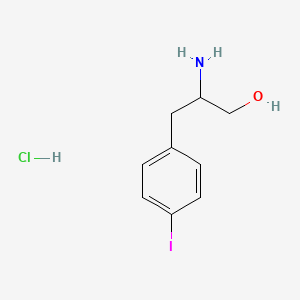

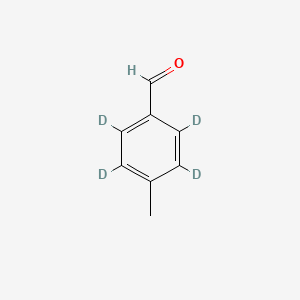


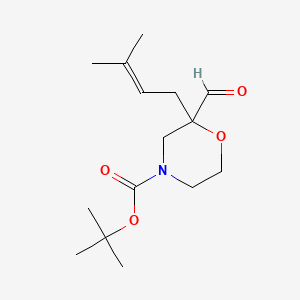
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)
